Methyl 3-amino-5-methylthiophene-2-carboxylate
CAS No.: 76575-71-8
Cat. No.: VC21323541
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76575-71-8 |
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Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | methyl 3-amino-5-methylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3 |
Standard InChI Key | FVKMOPIFLCMZMI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(S1)C(=O)OC)N |
Canonical SMILES | CC1=CC(=C(S1)C(=O)OC)N |
Introduction
Chemical Structure and Identification
Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is a thiophene derivative characterized by a sulfur-containing heterocyclic ring with specific functional groups. The compound features an amino group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate group at the 2-position .
Chemical Identifiers
The compound can be identified through various chemical identifiers as shown in the following table:
Parameter | Value |
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CAS Number | 76575-71-8 |
Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | methyl 3-amino-5-methylthiophene-2-carboxylate |
InChI | InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3 |
InChI Key | FVKMOPIFLCMZMI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(N)C=C(C)S1 |
MDL Number | MFCD00130095 |
Structural Representation
The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) substituted with three functional groups: an amino group (-NH2) at position 3, a methyl group (-CH3) at position 5, and a methyl carboxylate ester group (-COOCH3) at position 2 . This specific arrangement of functional groups contributes to the compound's chemical reactivity and applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl 3-amino-5-methylthiophene-2-carboxylate is essential for its appropriate handling and application in research.
Physical Properties
The physical properties of the compound determine its behavior under various conditions and influence its storage requirements and handling procedures.
Property | Value |
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Physical Form | Solid |
Melting Point | 84-85°C (in methanol) |
Boiling Point | 319.2±37.0°C (Predicted) |
Density | 1.264±0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in water |
LogP | 2.00650 |
Chemical Properties
The chemical properties of Methyl 3-amino-5-methylthiophene-2-carboxylate are influenced by its functional groups and heterocyclic structure.
Property | Value |
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pKa | 2.08±0.10 (Predicted) |
Storage Conditions | Store in cool, dry place in tightly closed container; under inert gas (nitrogen or argon) at 2-8°C |
Reactivity | Reactive at amino and ester groups; susceptible to oxidation |
Incompatible Materials | Oxidizing agents |
The amino group at position 3 provides nucleophilic properties, making the compound useful in various reactions including nucleophilic substitutions and additions. The methyl carboxylate group at position 2 provides opportunities for further functionalization through ester hydrolysis, reduction, or transesterification reactions .
Synthesis Methods
Methyl 3-amino-5-methylthiophene-2-carboxylate can be synthesized through various routes, with different methods yielding different levels of purity and efficiency.
General Synthetic Route
A common synthetic route involves a multi-step process starting with but-2-enenitrile (crotononitrile) as detailed below:
Step 1: Reaction of but-2-enenitrile with pyridine and chlorine at 0-13°C
Step 2: Reaction with methyl thioglycolate and potassium carbonate in methanol at 10-20°C for 5 hours
Detailed Synthesis Procedure
A more detailed procedure involves:
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Mixing cis- and trans-crotononitrile with pyridine
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Cooling the mixture to 0°C
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Addition of chlorine under controlled conditions
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Addition of methyl thioglycolate with potassium carbonate in methanol
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Maintaining the reaction at 10-20°C for approximately 5 hours
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Purification of the final product
Applications in Research and Development
Methyl 3-amino-5-methylthiophene-2-carboxylate serves as a versatile building block in various research and development fields.
Pharmaceutical Research
The compound has significant applications in pharmaceutical research:
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It serves as an intermediate in the synthesis of protein tyrosine kinase inhibitors
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Derivatives of this compound have been utilized in synthesizing mitogen-activated protein kinase (MAPK) inhibitors
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It has been used in the synthesis of thiophene-anthranilamides as inhibitors of human factor Xa
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The compound contributes to the development of pharmaceuticals targeting neurological disorders
Agricultural Chemistry
In agricultural research, Methyl 3-amino-5-methylthiophene-2-carboxylate is used for:
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Formulation of agrochemicals
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Enhancing the efficacy of pesticides and herbicides
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Improving absorption and effectiveness of agricultural chemicals on target plants
Organic Synthesis Applications
The compound serves as a valuable building block in organic synthesis, enabling:
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Creation of complex molecules for materials science
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Development of compounds for nanotechnology applications
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Formation of more complex heterocyclic compounds
Other Applications
Additional applications include:
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Development of colorants and dyes with excellent stability and colorfastness
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Biochemical studies exploring enzyme interactions and metabolic pathways
Comparison with Similar Compounds
Understanding how Methyl 3-amino-5-methylthiophene-2-carboxylate compares to similar compounds provides insight into its unique properties and applications.
Comparison with Positional Isomers
Methyl 5-amino-3-methylthiophene-2-carboxylate (CAS: 602310-67-8) is a positional isomer of the target compound. The key differences lie in the positions of the amino and methyl groups on the thiophene ring, which affects its chemical reactivity and biological activities .
Comparison with Different Ester Derivatives
Ethyl 3-amino-5-methylthiophene-2-carboxylate (CAS: 98593-58-9) differs from the target compound in the ester group (ethyl vs. methyl). This difference affects properties such as:
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Molecular weight (185.25 g/mol compared to 171.22 g/mol)
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Lipophilicity
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Biological distribution and activity
Comparison with Bithiophene Derivatives
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS: 169759-79-9) is a bithiophene derivative related to the target compound. The presence of an additional thiophene ring significantly alters its electronic properties, making it potentially useful in different applications, particularly in materials science and conducting polymers .
Current Research Trends
Research involving Methyl 3-amino-5-methylthiophene-2-carboxylate continues to evolve across multiple disciplines.
Medicinal Chemistry Research
Recent developments in medicinal chemistry have focused on:
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Exploring the compound's role in developing selective enzyme inhibitors
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Investigating potential anti-inflammatory properties
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Examining its utility in creating compounds with improved pharmacokinetic profiles
Materials Science Applications
Emerging research in materials science involves:
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